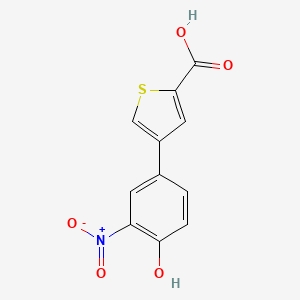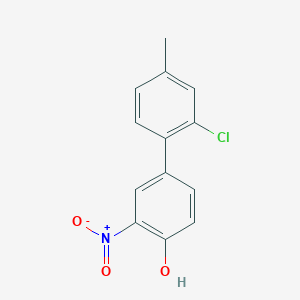
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% (4-MCP-2-NP) is an organic compound with a wide range of applications in scientific research. 4-MCP-2-NP is an aromatic nitro compound with a polar nitro group, an aromatic ring with a methyl group, and a chlorine atom. It has a molar mass of 239.6 g/mol and a melting point of 63-65 °C. 4-MCP-2-NP is soluble in ethanol, acetone, and ethyl acetate, and is insoluble in water.
Mecanismo De Acción
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is an aromatic nitro compound, meaning that it can undergo a variety of reactions, depending on the conditions. In aqueous solutions, the nitro group can be reduced to a hydroxyl group by sodium borohydride, which can then be further oxidized to a carboxyl group. In organic solutions, the nitro group can undergo nucleophilic substitution reactions, such as the S N 2 reaction with halide ions. The chlorine atom in 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% can also undergo electrophilic substitution reactions, such as the S N 1 reaction with a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% are not well understood. It is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also known to be toxic to aquatic organisms, so it should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is its versatility in a variety of reactions. It is a relatively stable compound, so it can be stored for long periods of time without significant degradation. It is also soluble in organic solvents, making it easy to use in laboratory experiments. However, it is toxic and can cause irritation, so it should be handled with care and used in a well-ventilated area.
Direcciones Futuras
Future research on 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in the development of new materials and drugs. It could also be studied for its potential use as an antioxidant or as an inhibitor of enzymes involved in metabolic pathways. Additionally, further research could be done on the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, as well as its toxicity to aquatic organisms. Finally, more research could be done on the synthesis of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, in order to improve its yield and purity.
Métodos De Síntesis
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is synthesized through a two-step method. The first step involves the nitration of 3-chloro-4-methylphenol with nitric acid and sulfuric acid. The second step involves the reduction of the nitro group to a hydroxyl group with sodium borohydride. The overall reaction is shown below:
3-Chloro-4-methylphenol + Nitric acid + Sulfuric acid → 4-(3-Chloro-4-methylphenyl)-2-nitrophenol
4-(3-Chloro-4-methylphenyl)-2-nitrophenol + Sodium borohydride → 4-(3-Chloro-4-methylphenyl)-2-hydroxy-phenol
Aplicaciones Científicas De Investigación
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the synthesis of other compounds. It can also be used as a catalyst in the oxidation of alcohols and in the synthesis of heterocyclic compounds. 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is also used in the synthesis of photochemically active compounds, such as dyes, for use in various applications, including the development of new materials.
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDBUHOFYZVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686276 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1262002-47-0 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














